Disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate
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Overview
Description
Disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate is a chemical compound with the molecular formula C3H6Na2O7P. It is a derivative of phosphoric acid and is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate typically involves the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are reacted under controlled conditions. The resulting product is then neutralized with sodium hydroxide, purified, and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can convert it into simpler phosphonic acid derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have applications in different scientific fields.
Scientific Research Applications
Disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property makes it useful in various industrial and biological applications.
Comparison with Similar Compounds
Similar Compounds
Disodium hydrogen phosphate: Similar in structure but lacks the hydroxypropanoate group.
Disodium hydrogen phosphite: Contains a phosphite group instead of a phosphonooxy group.
Dipotassium phosphate: Similar phosphate compound but with potassium ions instead of sodium.
Uniqueness
Disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a chelating agent and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
disodium;2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJWQYUZHTJBE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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